![molecular formula C19H18N2O B2363461 2-benzyl-6-styryl-4,5-dihydro-3(2H)-pyridazinone CAS No. 337921-95-6](/img/structure/B2363461.png)
2-benzyl-6-styryl-4,5-dihydro-3(2H)-pyridazinone
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Description
2-benzyl-6-styryl-4,5-dihydro-3(2H)-pyridazinone is an organic compound that belongs to the pyridazinone family. It is a heterocyclic compound, which is a cyclic molecule containing two or more different elements. This compound has been studied for its various applications in scientific research, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Synthesis of Derivatives
- A study described the synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives, highlighting the versatility of pyridazinone compounds in chemical synthesis (Soliman & El-Sakka, 2011).
Insect Growth Regulation
- Pyridazinone derivatives, including those related to 2-benzyl-6-styryl-4,5-dihydro-3(2H)-pyridazinone, showed promising insect growth-regulating activities, indicating potential applications in pest control (Yun, 2008).
Anticancer Potential
- Some new 3(2h)-one pyridazinone derivatives exhibited potential anti-oxidant activity and were studied for anticancer properties, demonstrating the therapeutic potential of pyridazinone compounds in oncology (Mehvish & Kumar, 2022).
Antimicrobial and Antioxidant Properties
- Novel analogues of pyridazinones were synthesized and evaluated for their antimicrobial and antioxidant activities, suggesting potential applications in the development of new antimicrobial agents (Saini, Das, & Mehta, 2022).
Antihypertensive Activity
- Pyridazinone derivatives, including those structurally related to 2-benzyl-6-styryl-4,5-dihydro-3(2H)-pyridazinone, were found to have significant antihypertensive activities, indicating potential use in cardiovascular medicine (Bergmann & Gericke, 1990).
properties
IUPAC Name |
2-benzyl-6-[(E)-2-phenylethenyl]-4,5-dihydropyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c22-19-14-13-18(12-11-16-7-3-1-4-8-16)20-21(19)15-17-9-5-2-6-10-17/h1-12H,13-15H2/b12-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGYRMMDKVLAOO-VAWYXSNFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(N=C1C=CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(N=C1/C=C/C2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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